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Compound of Interest

Methyl 2,5-dibromopyridine-4-
Compound Name:

acetate
CAS No.: 1806295-96-4
Cat. No.: B1410034

Get Quote

Executive Summary & Chemical Identity

Methyl 2,5-dibromopyridine-4-acetate is a specialized heterocyclic building block used
primarily in pharmaceutical research for the development of bioactive scaffolds. Its structure
features a pyridine core substituted with two lipophilic bromine atoms and a polar methyl
acetate side chain. This unique combination dictates a solubility profile characterized by high
affinity for moderately polar organic solvents and negligible aqueous solubility.
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Property Detail

Chemical Name Methyl 2-(2,5-dibromopyridin-4-yl)acetate
Molecular Formula CsH7Br2NO:z

Molecular Weight ~308.96 g/mol

Solid (typically off-white to pale yellow

Physical State i
crystalline powder)

. o Intermediate for Suzuki-Miyaura coupling;
Primary Application
precursor for fused heterocycles.

Physicochemical Analysis & Solubility Logic

To understand the solubility behavior of this compound, one must analyze the competition

between its functional groups:

e The Pyridine Core (Lipophilic/Basic): The nitrogen atom provides a lone pair, theoretically
allowing for hydrogen bonding. However, the electron-withdrawing nature of the two bromine
atoms significantly reduces the basicity of the pyridine nitrogen, making it less likely to
protonate in neutral aqueous media.

e Bromine Substituents (Hydrophobic): The C-2 and C-5 bromine atoms add significant
lipophilicity (increasing LogP) and molecular weight, driving the compound towards non-polar

solvent compatibility.

o Methyl Ester Group (Polar/Acceptor): The ester moiety provides a dipole moment, facilitating
solubility in polar aprotic solvents (like DMSO) and moderately polar solvents (like Ethyl
Acetate).

Predicted Solubility Parameters (LogP & Polarity)

o Estimated LogP: ~2.5 — 3.2 (Moderately Lipophilic)
e Hydrogen Bond Donors: 0

o Hydrogen Bond Acceptors: 3 (Pyridine N, Ester O)
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Comprehensive Solubility Profile

The following table categorizes solvents based on their efficiency in dissolving Methyl 2,5-
dibromopyridine-4-acetate at room temperature (25°C).
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Solvent Class Specific Solvent Solubility Rating Operational Notes
Primary Choice. Ideal
Chlorinated Dichloromethane for extraction and
Excellent )
Hydrocarbons (DCM), Chloroform transferring the
compound.
Suitable for
nucleophilic
Polar Aprotic DMSO, DMF, DMAc High substitution reactions
(S_NAr) or cross-
coupling.
Standard solvent for
Ethyl Acetate (EtOAC), S )
Esters Good liquid-liquid extraction
Isopropyl Acetate
(workup).
Excellent for reaction
THF, 2-MeTHF, 1,4- , _ ,
Ethers ) Good media; THF is easily
Dioxane
removed.
Temperature
Dependent. Solubility
Methanol, Ethanol, ) o
Alcohols Moderate increases significantly
Isopropanol )
with heat. Ideal for
recrystallization.
) Soluble at elevated
Aromatic
Toluene, Xylene Moderate to Low temperatures; often
Hydrocarbons
used as a co-solvent.
Anti-solvent. Used to
Aliphatic Hexanes, Heptane, precipitate the product
Insoluble
Hydrocarbons Pentane from DCM or EtOAc
solutions.
The compound will
) ] partition into the
Aqueous Media Water, Brine Insoluble ] ]
organic layer during
extraction.
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Experimental Protocols
Protocol A: Solvent Selection for Recrystallization

Objective: To purify crude material using the temperature-dependent solubility in alcohols.

Dissolution: Place 1.0 g of crude Methyl 2,5-dibromopyridine-4-acetate in a round-bottom

flask.

e Heating: Add Methanol or Ethanol (approx. 5-10 mL) and heat to reflux (65-78°C) until the
solid fully dissolves.

« Filtration (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed
glass frit.

e Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-
4°C) for 1 hour.

o Collection: Filter the resulting crystals and wash with cold Heptane or cold Methanol.

Protocol B: Solubility Testing Workflow (Decision Tree)

Before scaling up a reaction, validate solubility using this rapid visual protocol.
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Start: 10mg Compound

Add 100uL Solvent (Vol A)

High Solubility
(>100 mg/mL)

Moderate Solubility

(10-100 mg/mL) Heat to 50°C

No Yes

Low Solubility
(<10 mg/mL)

Recrystallization Candidate

Click to download full resolution via product page

Figure 1: Rapid solubility determination workflow for solvent screening.
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Strategic Applications in Synthesis

Understanding the solubility profile allows for optimized reaction design.

Suzuki-Miyaura Coupling

e Solvent System: 1,4-Dioxane/Water or Toluene/Water mixtures are common.

o Solubility Logic: The dibromo-pyridine dissolves in the organic phase (Dioxane/Toluene),
while the inorganic base (e.g., K2COs) dissolves in the water phase. The reaction occurs at
the interface or via phase transfer.

o Recommendation: Use 1,4-Dioxane as it solubilizes the starting material well and is miscible
with water, creating a homogeneous system at reflux.

Nucleophilic Substitution (S_NAr)

¢ Solvent System: DMF or DMSO.

» Solubility Logic: The high polarity of these solvents stabilizes the charged transition states
often involved in displacing the bromine atoms. The starting material is highly soluble here,
ensuring fast kinetics.

Purification (Work-up)

o Extraction: Dilute the reaction mixture with Ethyl Acetate or DCM. Wash with water/brine.
The product will remain in the organic layer.

» Precipitation: If the product is dissolved in a minimal amount of DCM, slowly adding Hexane
will force the product to crash out as a solid, purifying it from soluble impurities.
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e To cite this document: BenchChem. [Technical Guide: Solubility Profiling of Methyl 2,5-
dibromopyridine-4-acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1410034/docs#technical-guide-solubility-profiling-of-
methyl-2-5-dibromopyridine-4-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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